Cas no 2228712-41-0 (1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1875759
- 1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2228712-41-0
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- インチ: 1S/C17H23NO5/c1-15(2,3)23-14(22)18-12-7-6-10(19)8-11(12)17(13(20)21)9-16(17,4)5/h6-8,19H,9H2,1-5H3,(H,18,22)(H,20,21)
- InChIKey: MRDUOBADTAMNAC-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=C(C=CC=2NC(=O)OC(C)(C)C)O)CC1(C)C)=O
計算された属性
- 精确分子量: 321.15762283g/mol
- 同位素质量: 321.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 496
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 2.8
1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875759-1.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1875759-5.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1875759-0.05g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1875759-0.25g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1875759-1g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 1g |
$1458.0 | 2023-09-18 | ||
Enamine | EN300-1875759-5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 5g |
$4226.0 | 2023-09-18 | ||
Enamine | EN300-1875759-0.1g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1875759-0.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1875759-2.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1875759-10.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228712-41-0 | 10g |
$6266.0 | 2023-06-03 |
1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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1. Book reviews
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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9. Back matter
1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2228712-41-0, known as 1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxy group, a carbonylamino moiety, and a hydroxyphenyl ring. The presence of these functional groups makes it a versatile compound with applications in drug design, material science, and biochemical research.
Recent studies have highlighted the importance of cyclopropane rings in organic synthesis due to their unique strain energy and reactivity. The cyclopropane core in this compound contributes to its stability and reactivity, making it an ideal candidate for exploring novel chemical reactions. Additionally, the carboxylic acid group at the end of the molecule plays a crucial role in its solubility and ability to form salts, which is essential for its application in pharmaceuticals.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as Suzuki coupling, Stille coupling, and other cross-coupling reactions to construct the complex architecture of this molecule. The use of tert-butoxy groups as protecting agents during the synthesis has been particularly effective in maintaining the integrity of the molecule during intermediate steps.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The hydroxyphenyl ring and carbonylamino group provide sites for further functionalization, enabling the creation of bioactive molecules with specific therapeutic properties. Recent research has focused on modifying these groups to enhance the compound's bioavailability and target specificity.
In addition to its role in drug design, this compound has shown potential in materials science. Its rigid structure and unique electronic properties make it a candidate for use in advanced materials such as polymers and nanomaterials. Researchers are exploring its ability to form self-assembled monolayers and its potential as a precursor for high-performance materials.
The study of this compound has also contributed to our understanding of stereochemistry and conformational analysis. The cyclopropane ring's geometry influences the overall conformation of the molecule, which is critical for its interactions with biological systems. Advanced computational methods, including molecular dynamics simulations and quantum mechanics calculations, have been employed to study these effects.
Furthermore, this compound has been utilized as a model system for studying enzyme-catalyzed reactions. Its structure provides an ideal platform for investigating catalytic mechanisms and substrate specificity. Recent findings have shed light on how enzymes recognize and process complex molecules like this one, offering insights into enzyme engineering and biocatalysis.
In conclusion, 1-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in fields such as medicinal chemistry, materials science, and enzymology. As ongoing research continues to uncover new properties and applications of this compound, it holds great promise for advancing both theoretical understanding and practical innovations.
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